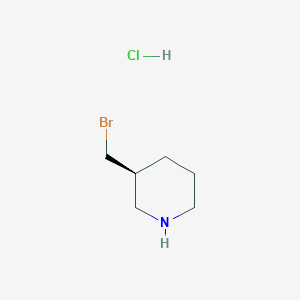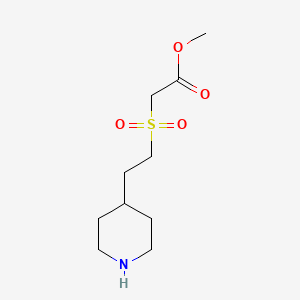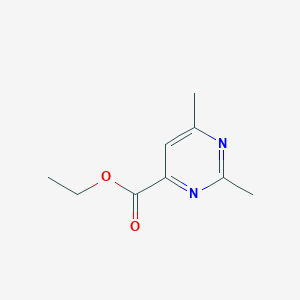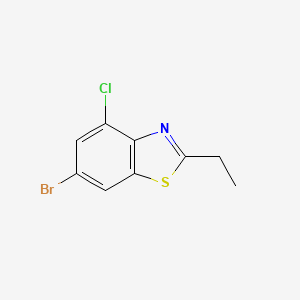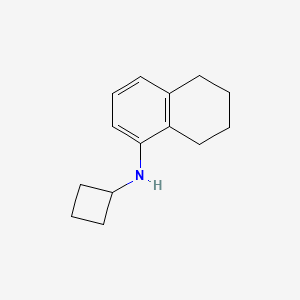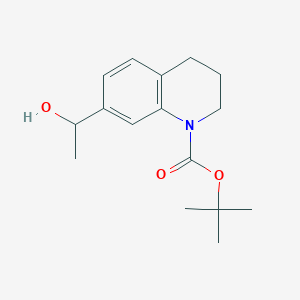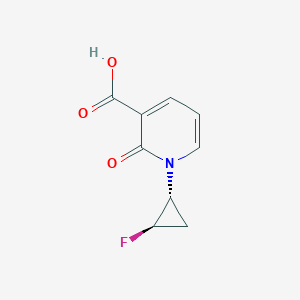
1-((1R,2R)-2-Fluorocyclopropyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((1R,2R)-2-Fluorocyclopropyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a synthetic organic compound characterized by its unique structural features. This compound contains a fluorocyclopropyl group attached to a dihydropyridine ring, which is further substituted with a carboxylic acid group. The presence of the fluorine atom and the cyclopropyl ring imparts distinct chemical properties to the molecule, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((1R,2R)-2-Fluorocyclopropyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the Fluorocyclopropyl Intermediate: The synthesis begins with the preparation of the fluorocyclopropyl intermediate. This can be achieved through the reaction of a suitable cyclopropane derivative with a fluorinating agent under controlled conditions.
Cyclization to Form the Dihydropyridine Ring: The fluorocyclopropyl intermediate is then subjected to cyclization reactions to form the dihydropyridine ring. This step often involves the use of specific catalysts and reaction conditions to ensure the desired regioselectivity and stereochemistry.
Introduction of the Carboxylic Acid Group: The final step involves the introduction of the carboxylic acid group at the appropriate position on the dihydropyridine ring. This can be achieved through various methods, including oxidation reactions or the use of carboxylating agents.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 1-((1R,2R)-2-Fluorocyclopropyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atom in the fluorocyclopropyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, potassium cyanide, or organolithium compounds.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-((1R,2R)-2-Fluorocyclopropyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid has several applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structural features make it valuable in the development of new synthetic methodologies.
Biology: The compound’s potential biological activity is of interest in the study of enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Research into the compound’s pharmacological properties may lead to the development of new therapeutic agents for various diseases.
Industry: The compound’s chemical properties make it useful in the development of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 1-((1R,2R)-2-Fluorocyclopropyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets. The fluorocyclopropyl group and the dihydropyridine ring can interact with enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-((1R,2R)-2-Fluorocyclopropyl)-2-oxo-1,2-dihydropyridine-3-carboxamide: Similar structure but with an amide group instead of a carboxylic acid group.
1-((1R,2R)-2-Fluorocyclopropyl)-2-oxo-1,2-dihydropyridine-3-methyl ester: Similar structure but with a methyl ester group instead of a carboxylic acid group.
1-((1R,2R)-2-Fluorocyclopropyl)-2-oxo-1,2-dihydropyridine-3-nitrile: Similar structure but with a nitrile group instead of a carboxylic acid group.
Uniqueness: The presence of the fluorocyclopropyl group and the carboxylic acid group in 1-((1R,2R)-2-Fluorocyclopropyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid imparts unique chemical properties, such as increased stability, specific reactivity, and potential biological activity. These features distinguish it from other similar compounds and make it valuable in various scientific and industrial applications.
Properties
Molecular Formula |
C9H8FNO3 |
|---|---|
Molecular Weight |
197.16 g/mol |
IUPAC Name |
1-[(1R,2R)-2-fluorocyclopropyl]-2-oxopyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H8FNO3/c10-6-4-7(6)11-3-1-2-5(8(11)12)9(13)14/h1-3,6-7H,4H2,(H,13,14)/t6-,7-/m1/s1 |
InChI Key |
ZMNOPMYWELKLAX-RNFRBKRXSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]1F)N2C=CC=C(C2=O)C(=O)O |
Canonical SMILES |
C1C(C1F)N2C=CC=C(C2=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(Pentan-3-YL)amino]pyridine-2-carbonitrile](/img/structure/B13328562.png)
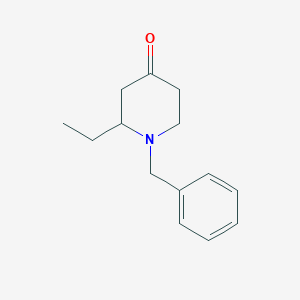
![5-(Methoxycarbonyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B13328570.png)
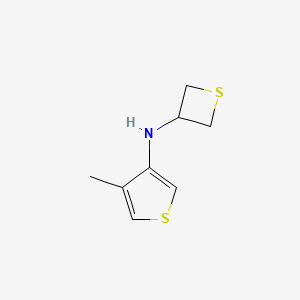


amine](/img/structure/B13328599.png)
![(8Z)-8-(methoxyimino)-4,10-dithia-1-azatetracyclo[9.7.0.0^{3,7}.0^{12,17}]octadeca-3(7),5,12(17),13,15-pentaen-18-one](/img/structure/B13328601.png)
